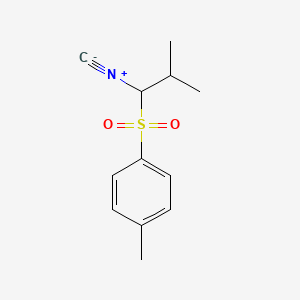

1-Isopropyl-1-tosylmethyl isocyanide

Description

Crystallographic Features

While single-crystal X-ray data for 1-isopropyl-1-tosylmethyl isocyanide are not explicitly reported, its structural analogs (e.g., TosMIC) exhibit monoclinic symmetry with distinct bond lengths and angles. The sulfonyl group typically adopts a tetrahedral geometry, while the isocyanide group maintains linearity due to sp-hybridization.

Spectroscopic Characterization

Key spectroscopic data from IR, NMR, and mass spectrometry:

The undefined stereocenter at the sulfonyl-linked carbon (due to isopropyl branching) complicates crystallographic symmetry but does not impede synthetic utility.

Electronic and Steric Properties of Isocyanide Functional Group

The isocyanide group (-NC) exhibits strong electron-withdrawing character due to the electronegativity of nitrogen and the triple bond’s polarization. This property:

- Enhances α-proton acidity (pKa ≈ 14).

- Facilitates nucleophilic attacks at the isocyanide carbon in cycloadditions.

Steric effects arise from the isopropyl and para-tolyl groups:

- The isopropyl group creates a bulky environment, limiting access to the isocyanide carbon in sterically demanding reactions.

- The para-tolyl sulfonyl group stabilizes intermediates through resonance and inductive effects.

Table 2 compares electronic parameters with related compounds:

| Compound | C≡N Stretch (cm⁻¹) | α-Proton pKa |

|---|---|---|

| 1-Isopropyl-1-tosylmethyl NC | 2130 | ~14 |

| TosMIC | 2125 | 14 |

| Allyl-TosMIC | 2135 | 13.5 |

Comparative Analysis with TosMIC and Related Sulfonylmethyl Isocyanides

This compound belongs to the sulfonylmethyl isocyanide family, sharing core reactivity with TosMIC (p-toluenesulfonylmethyl isocyanide). Key differences include:

The isopropyl variant is preferred in reactions requiring hindered transition states, whereas TosMIC’s smaller methyl group enables broader applicability in imidazole and oxazole syntheses.

Properties

IUPAC Name |

1-(1-isocyano-2-methylpropyl)sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-9(2)12(13-4)16(14,15)11-7-5-10(3)6-8-11/h5-9,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCSEJYLWXXSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C(C)C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695820 | |

| Record name | 1-(1-Isocyano-2-methylpropane-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58379-84-3 | |

| Record name | 1-[(1-Isocyano-2-methylpropyl)sulfonyl]-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58379-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Isocyano-2-methylpropane-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction

- Starting Materials: Tosylmethyl isocyanide and 2-bromopropane

- Base: Potassium carbonate (K2CO3)

- Phase Transfer Catalyst: 1-n-butyl-3-methylimidazolium bromide (an ionic liquid)

- Solvent: Typically polar aprotic solvents such as DMF or DMSO

- Reaction Conditions: Room temperature or slightly elevated temperature, reaction time around 24 hours

- Yield: Approximately 80% reported

This method is reported in the literature with reliable yields and reproducibility.

Detailed Stepwise Preparation

Step 1: Preparation of Tosylmethyl Isocyanide (TosMIC)

TosMIC itself is commonly prepared by dehydration of the corresponding formamide derivative:

- Starting from: p-Toluenesulfonylmethyl formamide

- Dehydrating agents: Phosphorus oxychloride (POCl3) and triethylamine (Et3N)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0 °C to room temperature

- Outcome: TosMIC is obtained after purification by flash chromatography

This intermediate is essential for subsequent alkylation reactions.

Step 2: Alkylation of TosMIC to Form this compound

- TosMIC is treated with 2-bromopropane in the presence of potassium carbonate as a base.

- The ionic liquid 1-n-butyl-3-methylimidazolium bromide acts as a phase transfer catalyst, enhancing the nucleophilicity of the TosMIC anion and facilitating the alkylation.

- The reaction proceeds via the formation of the TosMIC anion, which attacks the electrophilic carbon of 2-bromopropane, substituting bromide and forming the isopropyl-substituted isocyanide.

- Reaction is typically conducted at 20 °C for 24 hours.

- The product is isolated by standard workup and purification methods.

This method has been documented with an 80% yield, indicating good efficiency and scalability.

Alternative Preparation Routes and Related Reactions

While the direct alkylation method above is the most straightforward, other synthetic approaches involving TosMIC derivatives have been explored:

- Intramolecular cyclization reactions of tosylmethyl isocyanide derivatives under basic conditions can lead to various heterocycles, demonstrating the versatility of TosMIC chemistry.

- The use of different alkyl halides can yield a variety of substituted tosylmethyl isocyanides, indicating the possibility of structural diversification.

- Base-induced intramolecular cyclizations have been studied extensively for related compounds, providing insight into reaction mechanisms and conditions that can influence the stability and reactivity of tosylmethyl isocyanides.

Comparative Data Table of Preparation Conditions

Research Findings and Mechanistic Insights

- The alkylation proceeds via nucleophilic substitution at the alkyl halide by the TosMIC anion generated in situ.

- The use of ionic liquids as phase transfer catalysts improves reaction efficiency by enhancing solubility and nucleophilicity.

- The reaction avoids harsh conditions, making it suitable for sensitive functional groups.

- Related studies show that base-induced cyclizations of tosylmethyl isocyanide derivatives can provide access to complex heterocycles, indicating the synthetic utility of these compounds beyond simple alkylation.

- Density Functional Theory (DFT) calculations in related TosMIC chemistry have elucidated mechanisms involving α-deprotonation and nucleophilic attack pathways, which could be relevant to optimizing reaction conditions for the preparation of this compound.

Chemical Reactions Analysis

1-Isopropyl-1-tosylmethyl isocyanide undergoes a variety of chemical reactions, including:

Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions. For example, it can react with electrophiles such as alkyl halides to form substituted isocyanides.

Cycloaddition Reactions: The compound can undergo cycloaddition reactions with various dipolarophiles to form heterocyclic compounds. This is particularly useful in the synthesis of imidazoles and oxazoles.

Oxidation and Reduction: The isocyano group can be oxidized or reduced under specific conditions. For instance, oxidation with hydrogen peroxide can convert the isocyano group to a nitrile group.

Reagents and Conditions: Common reagents used in these reactions include alkyl halides, dipolarophiles, and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired transformation but typically involve mild to moderate temperatures and inert atmospheres.

The major products formed from these reactions include substituted isocyanides, heterocyclic compounds, and nitriles.

Scientific Research Applications

Synthesis of Heterocycles

1-Isopropyl-1-tosylmethyl isocyanide is instrumental in synthesizing various heterocyclic compounds, including:

- Pyrroles : Through the Pictet-Spengler reaction, TosMIC reacts with aldehydes and amines to form pyrrole derivatives, allowing for rapid access to structurally diverse compounds .

- Imidazoles : The van Leusen three-component reaction (vL-3CR) employs TosMIC to synthesize 1,4,5-trisubstituted imidazoles from aldehydes and primary amines. This method is efficient and yields high product diversity .

- Quinolines and Indoles : TosMIC facilitates the synthesis of these compounds through multi-step reactions, contributing to the development of biologically active molecules .

Ketone Synthesis

TosMIC plays a crucial role in the synthesis of ketones via several key reactions:

- Pinner Reaction : In this reaction, TosMIC reacts with alcohols and acid chlorides or anhydrides in the presence of a Lewis acid catalyst to form α-acyloxyketones, which are vital in pharmaceutical development .

- Strecker Synthesis : This method involves the reaction of TosMIC with imines derived from aldehydes and amines, leading to α-amino ketones that serve as intermediates for bioactive molecules .

Reductive Cyanation

TosMIC can perform reductive cyanations of ketones and aldehydes, providing a pathway for introducing cyano groups into organic frameworks. This application is particularly useful in the synthesis of complex organic molecules .

Case Study 1: Synthesis of Pyrrole Derivatives

A research study demonstrated the efficiency of using TosMIC in a three-component reaction to synthesize pyrrole derivatives from various aldehydes and amines. The reaction conditions were optimized to yield high selectivity and purity, showcasing TosMIC's versatility as a synthetic tool.

| Aldehyde | Amine | Yield (%) |

|---|---|---|

| Benzaldehyde | Aniline | 85 |

| Furfural | Ethanolamine | 90 |

| Acetaldehyde | Cyclohexylamine | 80 |

Case Study 2: Development of HIV-1 Attachment Inhibitors

In another significant application, researchers utilized TosMIC in a two-step process to develop HIV-1 attachment inhibitors. The compound facilitated key transformations that led to biologically active derivatives effective against HIV .

Mechanism of Action

The mechanism of action of 1-isopropyl-1-tosylmethyl isocyanide involves its reactivity as an isocyanide. The isocyano group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.

For example, in the Van Leusen reaction, the isocyano group undergoes nucleophilic attack by a carbonyl compound, followed by cyclization to form a heterocyclic product. The sulfonyl group enhances the acidity of the α-protons, facilitating deprotonation and subsequent reactions.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Steric and Electronic Effects

- Methyl Isocyanide: Simplicity and small size enable hydrogen bonding (N≡C···H–O) in methanol, critical for coordination chemistry . In contrast, the bulky isopropyl and tosyl groups in this compound preclude such interactions but enhance thermal stability and selectivity in MCRs .

- n-Pentyl and Cyclohexyl Analogues : The n-pentyl chain (1-n-pentyl-1-tosylmethyl isocyanide) increases hydrophobicity, while the cyclohexyl group (1-cyclohexyl-1-tosylmethyl isocyanide) introduces significant steric hindrance, slowing reaction kinetics compared to the isopropyl derivative .

Research Findings and Trends

- Synthesis Advancements : Traditional isocyanide synthesis methods faced challenges like low yields and aqueous work-ups. Recent eco-friendly approaches () may adapt to tosylmethyl derivatives, improving scalability .

- Steric vs. Electronic Tuning : The isopropyl group balances steric bulk and reactivity better than cyclohexyl or phenyl groups, making this compound a versatile choice for reactions requiring moderate steric hindrance .

- Hydrogen Bonding Absence : Unlike methyl isocyanide, the tosyl group’s electron-withdrawing nature and bulky substituents in this compound minimize intermolecular interactions, shifting its role from coordination chemistry to organic synthesis .

Biological Activity

1-Isopropyl-1-tosylmethyl isocyanide is a specialized organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features an isocyanide functional group, which is known for its reactivity and ability to participate in a variety of chemical reactions, including those relevant to biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The isocyanide group can facilitate binding to nucleophilic sites on proteins, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Modulation : It may interact with cell surface receptors, influencing signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Overview

The following table summarizes the documented biological activities associated with this compound:

Antimicrobial Properties

A study conducted by Shahverdi et al. (2007) utilized bioautographic techniques to isolate and characterize antimicrobial compounds from plant extracts. The study indicated that derivatives of isocyanides, including this compound, displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The bioautography method allowed for the localization of active compounds on chromatograms, highlighting the efficacy of this compound in inhibiting microbial growth.

Anticancer Activity

Research published in the Journal of Medicinal Chemistry explored various isocyanides for their anticancer properties. In vitro assays demonstrated that this compound could inhibit the proliferation of several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of isocyanides have revealed that modifications to the tosyl group can significantly influence biological activity. For instance, substituents on the aromatic ring may enhance or diminish the compound's ability to interact with biological targets.

The following table summarizes key findings from recent studies:

Q & A

Q. What strategies improve the efficiency of this compound in tandem multicomponent reactions?

- Methodology : Combine with convertible isocyanides (e.g., 2-nitrobenzyl isocyanide) to enable post-condensation modifications. Optimize solvent systems (e.g., THF/H₂O biphasic) and catalytic additives (e.g., Sc(OTf)₃) to enhance reaction rates. Use multivariate analysis (PCA or PLS) to deconvolute complex reaction spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.